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molecular formula C11H15N3O B1642054 (4-Aminopiperazin-1-yl)(phenyl)methanone

(4-Aminopiperazin-1-yl)(phenyl)methanone

Cat. No. B1642054
M. Wt: 205.26 g/mol
InChI Key: JEIQNOTUEGFLDW-UHFFFAOYSA-N
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Patent
US04167567

Procedure details

A mixture of 11.75 g (0.05 mole) of p-nitrobenzoylpiperazine in 150 ml of absolute methanol and 0.2 g of 10% palladium on carbon is hydrogenated on a Parr apparatus during which the calculated amount of hydrogen is taken up over a 1.5 hour period. The reaction is left to stand overnight at room temperature. The reaction mixture is filtered from the catalyst and the filtrate concentrated in vacuo giving a near white crystalline residue. This residue is re-crystallized from 1-propanol at the boiling point giving 9.51 g of near-white crystals of melting point 194.5°-195.5° C.
Name
p-nitrobenzoylpiperazine
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10](=[O:17])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:6][CH2:5]1)([O-])=O.[H][H]>CO.[Pd]>[NH2:1][N:4]1[CH2:5][CH2:6][N:7]([C:10](=[O:17])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:8][CH2:9]1

Inputs

Step One
Name
p-nitrobenzoylpiperazine
Quantity
11.75 g
Type
reactant
Smiles
[N+](=O)([O-])N1CCN(CC1)C(C1=CC=CC=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction is left
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered from the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
giving a near white crystalline residue
CUSTOM
Type
CUSTOM
Details
This residue is re-crystallized from 1-propanol at the boiling point

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NN1CCN(CC1)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.51 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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